molecular formula C18H16F2N2O3S2 B2905640 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-12-3

2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2905640
CAS RN: 863512-12-3
M. Wt: 410.45
InChI Key: YQYNHQZQOHKNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide, also known as DFB, is a sulfonamide-based compound that has gained attention in the scientific community for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide in lab experiments is its selectivity for CAIX, which allows for more targeted inhibition of tumor growth. However, one limitation is that 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide may not be effective in all types of cancer cells, as the expression of CAIX varies among different types of tumors.

Future Directions

Future research on 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide could focus on improving its efficacy and selectivity, as well as exploring its potential use in combination with other cancer treatments. Additionally, studies could investigate the use of 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide in other conditions where CAIX is overexpressed, such as hypoxic ischemic encephalopathy and diabetic retinopathy.

Synthesis Methods

2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,5-difluoroaniline with thionyl chloride to form 2,5-difluoro-N-(chloroethyl)benzenesulfonamide. This intermediate is then reacted with 2-(2-(4-methoxyphenyl)thiazol-4-yl)ethan-1-amine in the presence of triethylamine to form 2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide.

Scientific Research Applications

2,5-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to a decrease in tumor growth and metastasis.

properties

IUPAC Name

2,5-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S2/c1-25-15-5-2-12(3-6-15)18-22-14(11-26-18)8-9-21-27(23,24)17-10-13(19)4-7-16(17)20/h2-7,10-11,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYNHQZQOHKNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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